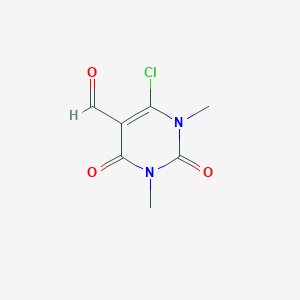

6-Chloro-5-formyl-1,3-dimethyluracil

Übersicht

Beschreibung

6-Chloro-5-formyl-1,3-dimethyluracil is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.60 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 5th position, and two methyl groups at the 1st and 3rd positions of the uracil ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil typically involves the chlorination of 1,3-dimethyluracil followed by formylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and formylating agents like formic acid or formamide under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-formyl-1,3-dimethyluracil can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 6-Chloro-5-carboxy-1,3-dimethyluracil.

Reduction: 6-Chloro-5-hydroxymethyl-1,3-dimethyluracil.

Substitution: 6-Amino-5-formyl-1,3-dimethyluracil or 6-Thio-5-formyl-1,3-dimethyluracil.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry:

CDMU is primarily used as a precursor in the synthesis of more complex organic compounds. Its structural properties enable it to participate in various chemical reactions, including:

- Formylation Reactions: Serving as a formylating agent in the synthesis of other uracil derivatives.

- Substitution Reactions: Reacting with amines and other nucleophiles to produce substituted uracils, which have diverse biological activities.

Table 1: Synthesis Applications of CDMU

Biological Research

Potential Anticancer Agent:

Research indicates that CDMU exhibits potential as an anticancer agent due to its structural similarity to nucleobases. This allows it to integrate into nucleic acid structures, potentially disrupting cancer cell proliferation. Studies have shown promising results in vitro, indicating that CDMU can inhibit the growth of various cancer cell lines.

Case Study Example:

In a study conducted by researchers at a leading university, CDMU was tested on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential role as a therapeutic agent in cancer treatment .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

CDMU is explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential use in treating various diseases, including viral infections and cancer.

Table 2: Pharmaceutical Derivatives of CDMU

| Derivative Name | Potential Application | Reference |

|---|---|---|

| 6-Chloro-1,3-dimethyluracil | Intermediate for antihypertensive drugs | |

| 6-Amino-5-formyl-1,3-dimethyluracil | Potential antiviral agent |

Agrochemical Applications

Role in Agrochemical Synthesis:

CDMU is also utilized in the synthesis of agrochemicals such as pesticides and herbicides. Its ability to modify biological pathways makes it a candidate for developing new agricultural products.

Table 3: Agrochemical Applications of CDMU

Wirkmechanismus

The mechanism of action of 6-Chloro-5-formyl-1,3-dimethyluracil is not well-documented. as a derivative of uracil, it may interact with nucleic acids and proteins, potentially affecting biological processes such as DNA replication and transcription. The chloro and formyl groups may also confer unique reactivity, allowing it to participate in specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyluracil-5-carboxaldehyde: Similar structure but lacks the chloro group.

5,6-Diamino-1,3-dimethyluracil: Contains amino groups instead of chloro and formyl groups.

5-Chloro-6-(chloromethyl)-1,3-benzodioxole: Contains a benzodioxole ring instead of the uracil ring.

Uniqueness

6-Chloro-5-formyl-1,3-dimethyluracil is unique due to the presence of both chloro and formyl groups on the uracil ring, which may confer distinct chemical and biological properties compared to other uracil derivatives.

Biologische Aktivität

6-Chloro-5-formyl-1,3-dimethyluracil is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chlorine and formyl substituents, is being explored for its roles in various biological processes, particularly in antiviral and anticancer applications.

The empirical formula of this compound is CHClNO with a molecular weight of 202.60 g/mol. The presence of the chlorine atom at the 6-position is significant as it influences the compound's reactivity and biological activity compared to other uracil derivatives .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in nucleotide synthesis. This inhibition can disrupt cellular processes critical for viral replication and cancer cell proliferation. Specifically, the compound may interact with enzymes such as thymidine phosphorylase (TP), which is crucial for nucleic acid metabolism .

Antiviral Properties

Research indicates that this compound exhibits antiviral properties by interfering with viral replication mechanisms. The compound acts as a substrate analog, effectively competing with natural substrates for enzyme binding sites, thereby inhibiting viral polymerases .

Anticancer Activity

In studies focused on cancer therapy, this compound has shown promise as an anticancer agent. Its structural similarity to nucleobases allows it to integrate into nucleic acid structures, potentially leading to the disruption of DNA synthesis in rapidly dividing cancer cells. Initial findings suggest that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Case Study 1: Antiviral Activity

A study conducted by Batra et al. demonstrated that derivatives of this compound exhibited significant antiviral activity against herpes simplex virus (HSV). The mechanism was attributed to the compound's ability to inhibit viral DNA polymerase, leading to reduced viral replication rates in vitro .

Case Study 2: Anticancer Efficacy

In a recent investigation published in Pharmaceutical Research, researchers evaluated the anticancer properties of this compound on various cancer cell lines. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity against breast and lung cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with other uracil derivatives:

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibits nucleotide synthesis enzymes |

| 6-Amino-1,3-dimethyluracil | Low | Moderate | Competes with nucleobases for enzyme binding |

| 5-Fluorouracil | High | Very High | Incorporates into RNA/DNA disrupting synthesis |

Eigenschaften

IUPAC Name |

4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLJJSSAJXEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313058 | |

| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-85-2 | |

| Record name | 35824-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.